molecular formula C16H24O5 B12527842 Methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate CAS No. 653563-86-1

Methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate

Cat. No.: B12527842
CAS No.: 653563-86-1
M. Wt: 296.36 g/mol
InChI Key: VGKJYVPCMVMNDH-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound has a complex structure that includes a phenoxy group, a hydroxypropoxy group, and a butanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate typically involves the esterification of a carboxylic acid with an alcohol. The reaction can be catalyzed by acids such as sulfuric acid or by using enzymes. The specific synthetic route may involve the following steps:

    Preparation of the phenoxy group: This can be achieved by reacting phenol with an appropriate alkyl halide.

    Formation of the hydroxypropoxy group: This involves the reaction of an epoxide with a hydroxyl group.

    Esterification: The final step involves the esterification of the carboxylic acid with the alcohol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropoxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Used in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate involves its interaction with specific molecular targets. The hydroxypropoxy group can form hydrogen bonds with enzymes, affecting their activity. The phenoxy group can interact with hydrophobic pockets in proteins, altering their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-ethyl-2-[4-(2-hydroxyethoxy)phenoxy]butanoate
  • Methyl 2-ethyl-2-[4-(4-hydroxybutoxy)phenoxy]butanoate
  • Methyl 2-ethyl-2-[4-(3-methoxypropoxy)phenoxy]butanoate

Uniqueness

Methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxypropoxy and phenoxy groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

653563-86-1

Molecular Formula

C16H24O5

Molecular Weight

296.36 g/mol

IUPAC Name

methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate

InChI

InChI=1S/C16H24O5/c1-4-16(5-2,15(18)19-3)21-14-9-7-13(8-10-14)20-12-6-11-17/h7-10,17H,4-6,11-12H2,1-3H3

InChI Key

VGKJYVPCMVMNDH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)OC)OC1=CC=C(C=C1)OCCCO

Origin of Product

United States

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